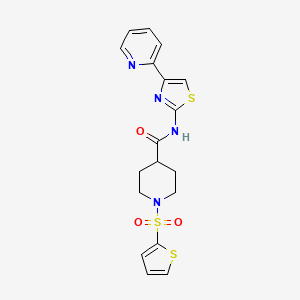![molecular formula C24H31NO4 B2806199 1-[(3,5-Dimethylphenoxy)methyl]-2-isobutyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 486451-67-6](/img/structure/B2806199.png)
1-[(3,5-Dimethylphenoxy)methyl]-2-isobutyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a similar compound, 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol, has been described in a study . The compound was synthesized by the reaction of 3 and CS2 in the presence of KOH . It was further converted to the corresponding ester 5 and then 2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide (6) . The final molecules bearing ether, 1,3,4-oxadiazole, thioether, hydrazone, and azomethine functional groups were synthesized by stirring the aryl carboxaldehydes with 6 in methanol at room temperature .Molecular Structure Analysis
The molecular structure of Metaxalone, a similar compound, is described as C12H15NO3, which corresponds to a molecular weight of 221.25 .Physical And Chemical Properties Analysis
Metaxalone is a white to almost white, odorless crystalline powder . It is freely soluble in chloroform, soluble in methanol and in 96% ethanol, but practically insoluble in ether or water .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research on derivatives of 1,2,3,4-tetrahydroisoquinoline, such as "1-[(3,5-Dimethylphenoxy)methyl]-2-isobutyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline", has led to the development of novel synthetic pathways and chemical reactions. For instance, the reactions of 1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with acyl chlorides have been investigated, resulting in the synthesis of 2-oxopyrimido[4,3-a]isoquinoline derivatives and further chemical transformations to produce a variety of hydrochlorides derived from 2-iminopyrimido[4,3-a]isoquinoline (Granik, V., Knyazeva, V. F., Persianova, I. V., Solov’eva, N. P., & Glushkov, R. G., 1982).
Pharmacological Potential
Several studies focus on the pharmacological potential of 1,2,3,4-tetrahydroisoquinoline derivatives. Notably, research into methoxylated derivatives evaluated for their affinity for apamin-sensitive binding sites suggests a higher affinity in quaternary ammonium derivatives compared to tertiary amines, highlighting the structure-activity relationship critical in drug design for targeting apamin-sensitive Ca2+-activated K+ channels (Graulich, A., Scuvée-Moreau, J., Alleva, L., Lamy, C., Waroux, O., Seutin, V., & Liégeois, J., 2006).
Structural and Conformational Analysis
X-ray crystallography and other spectroscopic methods have been instrumental in determining the structural and conformational details of tetrahydroisoquinoline derivatives. For instance, the structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been established, providing insights into its molecular conformation and potential implications for its reactivity and interactions (Argay, G., Fülöp, V., Kălmăn, A., Fülöp, F., & Bernáth, G., 1995).
Mécanisme D'action
Propriétés
IUPAC Name |
1-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-15(2)24(26)25-8-7-18-12-22(27-5)23(28-6)13-20(18)21(25)14-29-19-10-16(3)9-17(4)11-19/h9-13,15,21H,7-8,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKJDHDCKSVCDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C(C)C)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-methylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2806116.png)


![5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2806123.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2806125.png)
![2-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole](/img/structure/B2806126.png)


![N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2806131.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetamide](/img/structure/B2806132.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2806134.png)
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2806135.png)
![2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2806139.png)